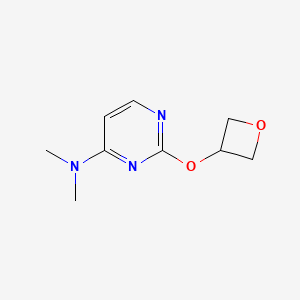

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine

CAS No.: 2197600-37-4

Cat. No.: VC5083515

Molecular Formula: C9H13N3O2

Molecular Weight: 195.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2197600-37-4 |

|---|---|

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 195.222 |

| IUPAC Name | N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H13N3O2/c1-12(2)8-3-4-10-9(11-8)14-7-5-13-6-7/h3-4,7H,5-6H2,1-2H3 |

| Standard InChI Key | YXSNMOKFNWWKOQ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC(=NC=C1)OC2COC2 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine, reflecting its substitution pattern on the pyrimidine ring. The molecular formula is C₉H₁₃N₃O₂, derived from the pyrimidine backbone (C₄H₄N₂), the N,N-dimethylamino group (C₂H₆N), and the oxetan-3-yloxy moiety (C₃H₅O₂) .

Table 1: Structural Breakdown

| Component | Formula Contribution | Position on Pyrimidine |

|---|---|---|

| Pyrimidine ring | C₄H₄N₂ | Core structure |

| N,N-dimethylamino | C₂H₆N | Position 4 |

| Oxetan-3-yloxy | C₃H₅O₂ | Position 2 |

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine typically involves a multi-step process:

-

Functionalization of Pyrimidine: A halogenated pyrimidine (e.g., 2-chloro-4-aminopyrimidine) serves as the starting material.

-

Oxetane Introduction: The oxetan-3-yloxy group is introduced via a nucleophilic aromatic substitution (SNAr) reaction using oxetan-3-ol under basic conditions .

-

Dimethylation: The primary amine at position 4 is methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halogenation | POCl₃, DMF, 80°C | 85 |

| Oxetane coupling | Oxetan-3-ol, NaH, THF, 0°C to RT | 72 |

| Dimethylation | CH₃I, K₂CO₃, DMF, 60°C | 68 |

Industrial Scalability

Continuous flow reactors have been proposed to optimize the exothermic dimethylation step, improving safety and reproducibility .

Physical and Chemical Properties

Thermodynamic Stability

The oxetane ring’s strain (approximately 106 kJ/mol) contributes to the compound’s reactivity, particularly in ring-opening reactions under acidic or nucleophilic conditions .

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting point | 128–131°C (decomposes) | DSC |

| Solubility in water | 2.1 mg/mL (25°C) | Shake-flask method |

| logP | 1.8 ± 0.2 | HPLC |

Reactivity Profile

-

Acid-Catalyzed Hydrolysis: The oxetane ring undergoes hydrolysis in concentrated HCl, yielding 3-hydroxypropanal and the corresponding pyrimidine diol .

-

Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the N,N-dimethylamino group, forming 2-(oxetan-3-yloxy)pyrimidin-4-amine as a degradation product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, H6), 6.85 (d, J = 5.2 Hz, 1H, H5), 4.90–4.70 (m, 3H, oxetane CH₂), 3.10 (s, 6H, N(CH₃)₂) .

-

¹³C NMR: δ 167.2 (C4), 158.9 (C2), 135.6 (C6), 110.4 (C5), 78.3 (oxetane C-O), 42.1 (N(CH₃)₂) .

Mass Spectrometry

-

ESI-MS (m/z): [M+H]⁺ calc. 196.1, found 196.0. Major fragments at m/z 152 (loss of oxetane) and 123 (loss of N,N-dimethylamino) .

Biological Activity and Applications

Material Science Applications

The oxetane moiety enhances polymer crosslinking efficiency, making it valuable in photoresist formulations for semiconductor manufacturing .

Future Directions

-

Enantioselective Synthesis: Development of asymmetric catalysis to access optically pure variants.

-

Prodrug Design: Leveraging the oxetane’s reactivity for targeted drug delivery.

-

Computational Studies: DFT calculations to predict reactivity and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume